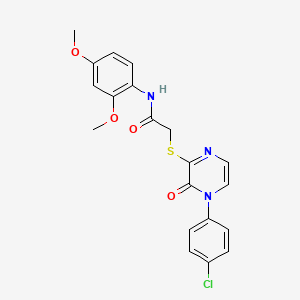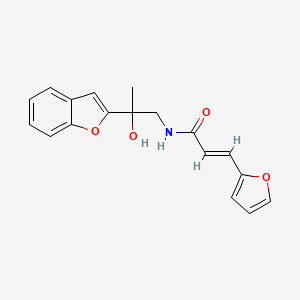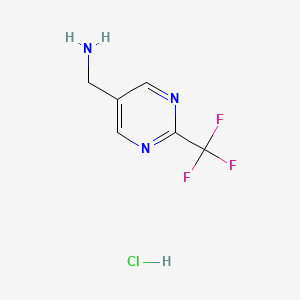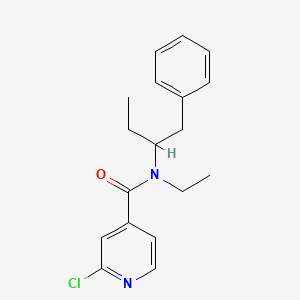
methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate, also known as MEPIBO, is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MEPIBO has been reported to possess various biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-diabetic properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate has been extensively studied for its potential applications in drug discovery and development. It has been reported to possess various biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-diabetic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been reported to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Furthermore, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Wirkmechanismus
The exact mechanism of action of methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. This compound has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. Furthermore, this compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been reported to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be easily verified using standard analytical techniques. Furthermore, this compound has been shown to exhibit various biological activities, making it a versatile research tool. However, this compound also has some limitations. Its low solubility in water can make it difficult to administer in vivo. Moreover, this compound has not been extensively studied in humans, and its safety profile is not well established.
Zukünftige Richtungen
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate has shown significant potential for various applications in drug discovery and development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some possible future directions for research on this compound include:
1. Investigation of the effects of this compound on other signaling pathways involved in inflammation and cancer.
2. Evaluation of the safety and efficacy of this compound in animal models of various diseases.
3. Development of new synthetic methods to improve the yield and purity of this compound.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in humans.
5. Evaluation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion:
This compound is a synthetic compound that has shown significant potential for various applications in drug discovery and development. It has been reported to possess various biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-diabetic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, inhibit the proliferation of cancer cells, and improve glucose tolerance and insulin sensitivity. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound has several advantages as a research tool, but its safety profile is not well established, and its low solubility in water can make it difficult to administer in vivo.
Synthesemethoden
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate can be synthesized using a multi-step procedure that involves the condensation of ethyl 4-bromo-2-(1H-indol-3-yl)-4-oxobutanoate with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with methyl magnesium bromide to yield the final product, this compound. The overall yield of this synthesis method is approximately 25%.
Eigenschaften
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-26-15-10-8-14(9-11-15)20(23)12-17(21(24)25-2)18-13-22-19-7-5-4-6-16(18)19/h4-11,13,17,22H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWBDPFQELWOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)
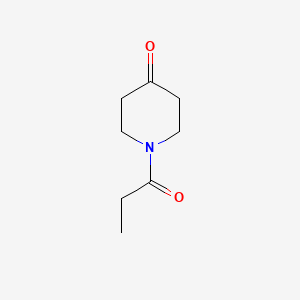
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2622836.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
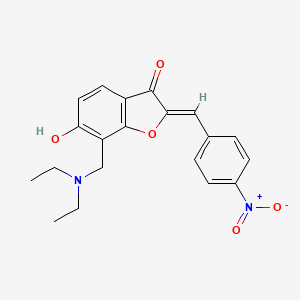
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
